molecular formula C24H18N2O B280516 2-Benzoyl-1-benzylisoquinoline-1-carbonitrile CAS No. 16576-35-5

2-Benzoyl-1-benzylisoquinoline-1-carbonitrile

Cat. No.: B280516
CAS No.: 16576-35-5
M. Wt: 350.4 g/mol
InChI Key: VQBSSSAAVXOLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyl-1-benzylisoquinoline-1-carbonitrile, also known as C16, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound belongs to the isoquinoline family and is known for its unique chemical structure and properties.

Scientific Research Applications

2-Benzoyl-1-benzylisoquinoline-1-carbonitrile has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, this compound has been studied for its potential as a modulator of ion channels and receptors. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its effects on neuronal signaling pathways.

Mechanism of Action

The mechanism of action of 2-Benzoyl-1-benzylisoquinoline-1-carbonitrile is not fully understood, but it is believed to act through modulation of ion channels and receptors. This compound has been found to bind to the N-methyl-D-aspartate (NMDA) receptor and to modulate its activity. It has also been found to modulate the activity of voltage-gated potassium channels and to inhibit the activity of voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including neuroprotective effects, anti-inflammatory effects, and anti-cancer effects. In animal studies, this compound has been found to protect neurons from oxidative stress and to improve cognitive function. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In cancer studies, this compound has been found to inhibit the growth of cancer cells and to induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Benzoyl-1-benzylisoquinoline-1-carbonitrile in lab experiments is its unique chemical structure and properties, which make it a useful tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on 2-Benzoyl-1-benzylisoquinoline-1-carbonitrile. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to study its effects on different ion channels and receptors to better understand its mechanism of action. Additionally, future research could explore the use of this compound in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-Benzoyl-1-benzylisoquinoline-1-carbonitrile involves the reaction of 2-nitrobenzaldehyde with benzylamine, followed by reduction of the resulting imine with sodium borohydride. The resulting product is then treated with acetic anhydride and sodium acetate to produce this compound. This synthesis method has been extensively studied and optimized for high yield and purity.

Properties

16576-35-5

Molecular Formula

C24H18N2O

Molecular Weight

350.4 g/mol

IUPAC Name

2-benzoyl-1-benzylisoquinoline-1-carbonitrile

InChI

InChI=1S/C24H18N2O/c25-18-24(17-19-9-3-1-4-10-19)22-14-8-7-11-20(22)15-16-26(24)23(27)21-12-5-2-6-13-21/h1-16H,17H2

InChI Key

VQBSSSAAVXOLLK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4)C#N

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.